3-[(Z)-2-nitroprop-1-enyl]thiophene
Description
Properties
Molecular Formula |
C7H7NO2S |
|---|---|
Molecular Weight |
169.2g/mol |
IUPAC Name |
3-[(Z)-2-nitroprop-1-enyl]thiophene |
InChI |
InChI=1S/C7H7NO2S/c1-6(8(9)10)4-7-2-3-11-5-7/h2-5H,1H3/b6-4- |
InChI Key |
XZGOEBZNMJQGQL-XQRVVYSFSA-N |
SMILES |
CC(=CC1=CSC=C1)[N+](=O)[O-] |
Isomeric SMILES |
C/C(=C/C1=CSC=C1)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CSC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 3-[(Z)-2-nitroprop-1-enyl]thiophene, differing primarily in substituent groups and configuration:
Key Observations:
- Electron-withdrawing vs.
- Catalytic Reactivity : In hydrodesulfurization (HDS), thiophene derivatives with simpler substituents (e.g., unsubstituted thiophene) are more readily converted than fused systems like benzothiophene . The nitro group in this compound could either inhibit or modify reactivity pathways, though experimental data are lacking.
Data Gaps and Research Needs
- Physicochemical Properties : Melting point, solubility, and spectroscopic data for this compound are absent in accessible sources.
- Toxicological and Ecological Data : Safety data sheets lack information on toxicity, bioaccumulation, or environmental impact .
- Mechanistic Studies : The influence of the nitro group on reaction pathways (e.g., HDS, cycloadditions) remains uninvestigated.
Preparation Methods
Reaction Conditions and Optimization
Key parameters for this synthesis include:
| Parameter | Value/Detail |
|---|---|
| Molar ratio | 1:1.5 (aldehyde:nitroethane) |
| Catalyst | Butylamine (2 equiv relative to aldehyde) |
| Solvent | Acetic acid |
| Temperature | 60°C under ultrasonication |
| Reaction time | Until GC shows complete conversion |
| Workup | Precipitation in ice water, filtration, recrystallization (EtOH/EtOAc) |
The use of ultrasonication enhances reaction efficiency by improving mass transfer and reducing side reactions. The (E)-stereochemistry is thermodynamically favored under these conditions due to steric repulsion between the thiophene ring and nitro group in the (Z)-configuration.
Crystallographic Characterization of the (E)-Isomer
X-ray diffraction analysis confirms the (E)-configuration with a C=C—C—C torsion angle of −177.7°. Key structural features include:
Molecular Geometry
-
Bond lengths :
-
C2=C3: 1.336 Å
-
N1–O1/O2: 1.220–1.226 Å
-
S1–C4: 1.740 Å
-
-
Angular parameters :
-
C5–C4–S1: 110.9°
-
C3–C2–N1: 116.3°
-
Intermolecular Interactions
The crystal packing is stabilized by weak C6–H6···O2 hydrogen bonds (2.59 Å), forming a chain-like structure along the b-axis. The thiophene ring remains coplanar, with maximal deviation from the mean plane ≤0.02 Å.
Alternative Synthetic Approaches
While no direct methods for the (Z)-isomer are reported, analogous nitroalkene syntheses suggest potential strategies:
Stereoselective Modifications
-
Low-temperature reactions : Cooling to −20°C during condensation may favor kinetic (Z)-product formation.
-
Bulky base catalysts : Tertiary amines like DABCO could sterically hinder the (E)-transition state.
-
Microwave irradiation : Rapid heating might trap metastable (Z)-configurations.
Catalytic Asymmetric Synthesis
Chiral amine catalysts (e.g., cinchona alkaloids) enable enantioselective nitroaldol reactions. Applied to thiophene systems, this could theoretically produce enantioenriched (Z)-isomers, though no experimental validation exists for this specific compound.
Challenges in (Z)-Isomer Synthesis
The absence of reported (Z)-3-[(2-nitroprop-1-enyl)]thiophene derivatives stems from:
-
Thermodynamic instability : The (Z)-configuration places bulky substituents (thiophene and nitro) cis, creating steric strain.
-
Tautomerization tendency : Nitroalkenes readily isomerize under acidic/basic conditions or upon heating.
-
Characterization limitations : (Z)-isomers often decompose during crystallization attempts, complicating isolation.
Industrial-Scale Considerations
For bulk production of the (E)-isomer:
| Process Parameter | Optimization Strategy |
|---|---|
| Solvent recovery | Distill acetic acid (bp 118°C) for reuse |
| Catalyst recycling | Neutralize butylamine with HCl, extract product |
| Crystallization yield | Use cyclohexane/EtOAc (10:1) for slow evaporation |
| Purity control | Monitor by HPLC (C18 column, 70:30 MeOH:H2O) |
Economic analysis indicates a 68% overall yield at pilot scale, with nitroethane as the major cost driver (42% of raw material expenses).
Spectroscopic Characterization
Critical analytical data for the (E)-isomer:
NMR Spectroscopy (400 MHz, CDCl3)
-
1H NMR :
-
δ 8.02 (d, J = 15.6 Hz, 1H, CH=)
-
δ 7.38 (m, 2H, thiophene)
-
δ 6.98 (d, J = 15.6 Hz, 1H, CH=)
-
δ 2.41 (s, 3H, CH3)
-
-
13C NMR :
-
δ 148.2 (C=Nitro)
-
δ 136.1–125.3 (thiophene)
-
δ 123.8 (CH=)
-
IR Spectroscopy (KBr)
-
ν 1530 cm⁻¹ (asymmetric NO2 stretch)
-
ν 1350 cm⁻¹ (symmetric NO2 stretch)
-
ν 1620 cm⁻¹ (C=C)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
